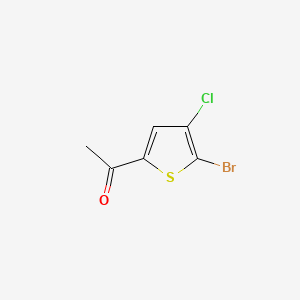

1-(5-Bromo-4-chlorothiophen-2-YL)ethanone

説明

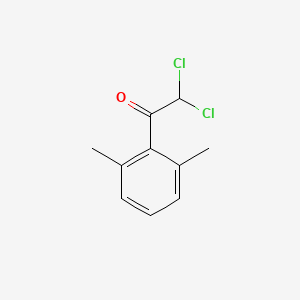

1-(5-Bromo-4-chlorothiophen-2-YL)ethanone is a chemical compound with the CAS Number: 123418-66-6 and a linear formula of C6H4BrClOS . It has a molecular weight of 239.52 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(5-bromo-4-chloro-2-thienyl)ethanone . The InChI code is 1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Facile Synthesis of Enantiomerically Pure Compounds : Zhang, Wang, Li, Liu, Xu, Tang, Wang, and Zhao (2014) described a facile method for synthesizing enantiomerically pure diarylethanes, starting from compounds like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is significant for producing optically pure enantiomers with high purities, useful in various synthetic and pharmaceutical applications Zhang et al., 2014.

Synthesis of Benzothiazepine Derivatives : Gaikwad, Bhake, Bh, and Arkar (2015) researched the synthesis of 2,4-substituted-1,5-substituted-benzothiazepine, starting from compounds like 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These benzothiazepine derivatives were characterized for their biological activities, indicating potential applications in medicinal chemistry Gaikwad et al., 2015.

Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) prepared derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, demonstrating potent immunosuppressive and immunostimulatory activities. These compounds also showed significant inhibitory effects on NO generation, highlighting their potential in immunological research and therapy Abdel‐Aziz et al., 2011.

Development of Antimicrobial Agents : Sherekar, Padole, and Kakade (2022) synthesized compounds starting from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, leading to derivatives with significant antimicrobial activities. This research is crucial for developing new antimicrobial agents Sherekar et al., 2022.

Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) demonstrated a method to synthesize α,β-unsaturated ketones as chalcone analogues, starting from compounds like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone. These chalcone analogues have applications in organic synthesis and material science Curti et al., 2007.

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677261 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

CAS RN |

123418-66-6 | |

| Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。